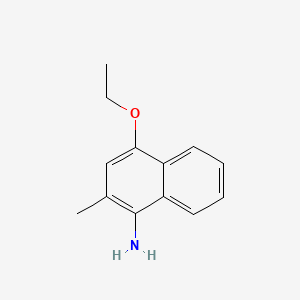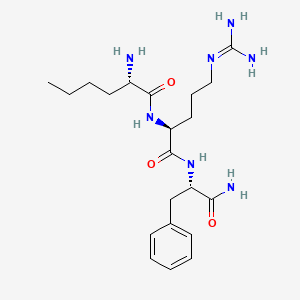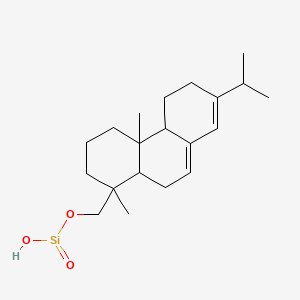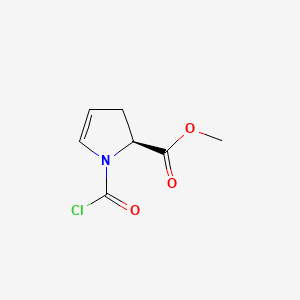
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is a chiral compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole derivative with a chlorinating agent. One common method is the reaction of (S)-Methyl 2,3-dihydro-1H-pyrrole-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like phosgene. The use of automated systems can also improve yield and purity by minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of oxidized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Wirkmechanismus
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
®-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The racemic mixture of the compound.
Uniqueness: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture, making it valuable for the development of enantioselective drugs.
Eigenschaften
CAS-Nummer |
103322-13-0 |
|---|---|
Molekularformel |
C7H8ClNO3 |
Molekulargewicht |
189.595 |
IUPAC-Name |
methyl (2S)-1-carbonochloridoyl-2,3-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h2,4-5H,3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
HCYQUHNOSVBYQW-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC=CN1C(=O)Cl |
Synonyme |
1H-Pyrrole-2-carboxylicacid,1-(chlorocarbonyl)-2,3-dihydro-,methylester,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


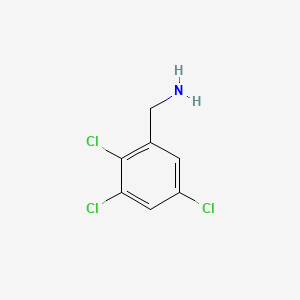
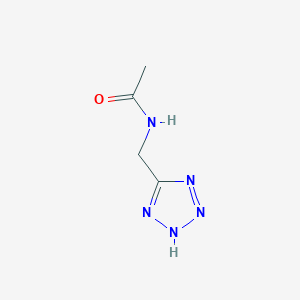
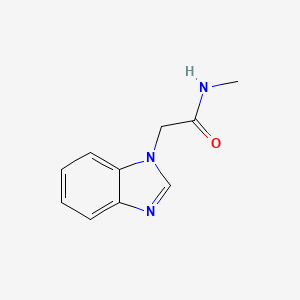
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
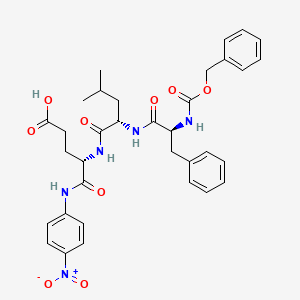
![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
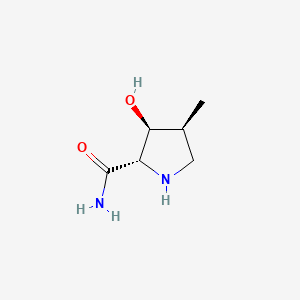
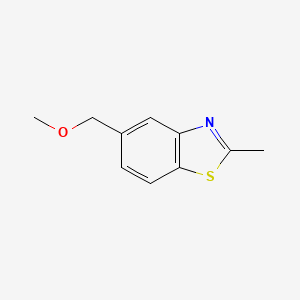

![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)
![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)
